Product packaging for Pyrazino[2,3-g]quinoxaline(Cat. No.:CAS No. 261-43-8)

Pyrazino[2,3-g]quinoxaline

Cat. No.: B3350192
CAS No.: 261-43-8
M. Wt: 182.18 g/mol
InChI Key: RAHGMXOHVFGEDR-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic structure containing two pyrazine and two benzene rings. Its planar, conjugated π-system enables unique electronic and optical properties, making it valuable in materials science, organic electronics, and sensing applications . Key attributes include:

  • Synthesis: Typically prepared via condensation reactions between tetraaminobenzene derivatives and diketones under inert conditions (e.g., argon) .
  • Functionalization: Derivatives are synthesized by introducing substituents like thiophene, carbazole, or acetyl groups to modulate solubility and optoelectronic behavior .
  • Applications: Used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as acid-sensitive probes due to tunable energy gaps (1.3–2.4 eV) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4 B3350192 Pyrazino[2,3-g]quinoxaline CAS No. 261-43-8

Properties

IUPAC Name

pyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHGMXOHVFGEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599385
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-43-8
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction proceeds under mild conditions and does not require palladium catalysis. The resulting intermediate is then subjected to further reactions, such as reduction with hypophosphite in the presence of potassium iodide, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield hydroquinone analogues.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and optical properties .

Scientific Research Applications

Solar Energy Applications

Dye-Sensitized Solar Cells (DSSCs)

Pyrazino[2,3-g]quinoxaline has been utilized as a π-linker in dye-sensitized solar cells, where it demonstrated exceptional performance characteristics. Research shows that dyes incorporating this compound achieved a power conversion efficiency of 6.86% , indicating its effectiveness in harnessing solar energy. The compound's broad spectral absorption range, extending from the visible to near-infrared regions, enhances light harvesting capabilities in solar cells, making it a promising candidate for improving energy conversion efficiency .

Antimicrobial Properties

Several derivatives of this compound have shown potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. One specific derivative exhibited high inhibitory activity across multiple strains, suggesting its potential as a therapeutic agent against resistant infections. The mechanism of action often involves the generation of reactive oxygen species, which can damage bacterial DNA.

Antitumor Activity

Research has indicated that certain this compound derivatives possess antitumor properties. These compounds induce apoptosis in cancer cells, showcasing their potential as anticancer agents. Studies have highlighted their effectiveness in targeting tumor cells through mechanisms involving oxidative stress and cellular damage .

Material Science Applications

Organic Electronics

This compound derivatives are recognized for their role in organic semiconductors. They serve as building blocks for π-conjugated polymers used in organic field-effect transistors (OFETs). Recent studies have demonstrated that these materials exhibit p-type charge transport characteristics with notable hole mobility values. For instance, one derivative showcased hole mobility up to 0.01 cm² V⁻¹ s⁻¹ , which is significant for flexible electronic applications .

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation has led to its investigation in photodynamic therapy (PDT). This property is linked to effective targeting of tumor cells, providing a novel approach for cancer treatment.

Case Study 1: Antimicrobial Activity

  • Objective : To evaluate the efficacy of this compound derivatives against M. tuberculosis.
  • Findings : A specific derivative demonstrated significant activity against multiple strains, indicating potential for developing new treatments for resistant infections.

Case Study 2: Photodynamic Therapy

  • Objective : To assess the effectiveness of this compound in PDT.
  • Findings : The compound was found to effectively generate singlet oxygen upon activation by light, leading to targeted destruction of cancer cells.

Mechanism of Action

The mechanism of action of pyrazino[2,3-g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species upon excitation with light. This process leads to the production of singlet oxygen, which can induce cell death in targeted cancer cells. The compound’s strong linear absorption and desirable two-photon absorption cross-section make it an effective photosensitizer .

Comparison with Similar Compounds

Electronic and Optical Properties

Compound Energy Gap (eV) Key Features Applications Reference
Pyrazino[2,3-g]quinoxaline 1.3–2.4 Tunable quinoid character; broad visible-NIR absorption; high electron affinity OLEDs, DSSCs, optical sensors
Benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole 1.3–1.8 Strong electron-deficient core; cross-conjugation Organic photovoltaics (OPVs)
Thiadiazolo[3,4-g]quinoxaline 1.5–2.0 Enhanced electron mobility; sulfur incorporation improves stability Field-effect transistors (FETs)
Indolo[2,3-b]quinoxaline 2.1–2.5 Reduced conjugation due to non-planar indole moiety; weak fluorescence Antiviral agents

Key Findings :

  • This compound exhibits the broadest spectral range (visible to NIR) among the compared compounds, attributed to extended π-conjugation .
  • Thiadiazolo derivatives show higher electron mobility due to sulfur's electronegativity, while benzo-bis-thiadiazole is optimal for low-bandgap OPVs .

Key Findings :

  • This compound synthesis often requires dry solvents and argon, leading to moderate yields (14–57%) .
  • Indolo[2,3-b]quinoxaline derivatives are more stable and synthetically accessible, with yields exceeding 66% .

Functional Performance in Devices

Application Compound Performance Metrics Reference
DSSCs This compound PCE: 6.86%; broad absorption up to 800 nm
OLEDs This compound Bright green emission (CIE 0.26, 0.56); EQE: 8.2%
G-quadruplex probes TAP-modified pyrazinoquinoxaline Binding affinity (Kd): 0.1–10 nM
Antiviral agents Pyrido[2,3-g]quinoxaline IC50: 2.5 μM against respiratory syncytial virus

Key Findings :

  • This compound-based DSSCs achieve higher efficiency (6.86%) than thiadiazolo derivatives due to superior charge separation .
  • Carbazole- or acridine-modified pyrazinoquinoxaline derivatives show enhanced thermal stability and delayed fluorescence in OLEDs .

Biological Activity

Pyrazino[2,3-g]quinoxaline is a heterocyclic compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a unique fused ring system that combines pyrazine and quinoxaline moieties. This structural arrangement contributes to its chemical reactivity and stability, making it an attractive candidate for drug development. The molecular formula is C10H6N4C_{10}H_6N_4, and it is recognized under the CAS number 64535-65-5. The compound's tetracyclic framework enhances its interaction with biological targets, which is critical for its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining 1,2-dicarbonyl compounds with 1,2-arylenediamines.
  • Functionalization : Introducing various substituents at specific positions on the ring to enhance biological activity.

The purification of synthesized compounds often employs techniques such as recrystallization and chromatography to achieve high purity levels suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and apoptosis. For example, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, quinoxaline-1,4-di-N-oxide derivatives have been identified as effective antibacterial agents .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on melanoma cells (A2058). Compounds derived from this compound exhibited growth inhibition rates of up to 64% at concentrations of 10510^{-5} M, indicating a promising potential as an anticancer agent .

Additional Biological Activities

Other notable biological activities include:

  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
  • Antiviral : Certain compounds within this class have shown potential as antiviral agents .

Case Studies

  • Study on Anticancer Effects :
    • A series of this compound derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced their anticancer efficacy.
  • Antimicrobial Screening :
    • In a study assessing the antimicrobial properties of quinoxaline derivatives, several compounds showed moderate to high activity against common pathogens, suggesting their potential use in antibiotic development .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
QuinoxalineFused bicyclic structureExhibits antimicrobial activity
PyrazinoquinoxalineContains both pyrazine and quinoxaline ringsPotential applications in organic electronics
Pyrazino[1,2-a]quinoxalineDifferent fusion patternExhibits unique electronic properties
Pyrazino[2,3-b]quinoxalineSimilar fused ring systemInvestigated for anti-cancer properties

Q & A

Q. What are the standard synthetic routes for preparing pyrazino[2,3-g]quinoxaline derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via condensation reactions between o-phenylenediamine and diketones or their equivalents. For example, a classic method involves refluxing o-phenylenediamine with benzil in ethanol under acidic or neutral conditions, yielding 2,3-diphenylquinoxaline . Optimization includes solvent choice (e.g., ethanol for solubility), temperature control (60–80°C), and stoichiometric ratios (1:1 diamine:diketone). Recent advancements emphasize solvent-free or solid-phase conditions to improve atom economy and reduce waste, as demonstrated in green synthesis protocols .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) to confirm substituent positions and purity .
  • X-ray Crystallography : Resolving crystal structures (e.g., CCDC 1994287) to determine bond lengths, angles, and intermolecular interactions, as seen in hydrothermal synthesis of copper complexes with pyrazino[2,3-f]quinoxaline .
  • UV-Vis and IR Spectroscopy : Identifying π→π* transitions (e.g., λmax 300–400 nm) and vibrational modes (e.g., C=N stretches at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of this compound derivatives with tailored electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) are used to predict HOMO-LUMO gaps, charge transfer behavior, and quinoid/aromatic character. For instance, studies show that electron-withdrawing substituents (e.g., Br, NO2_2) lower LUMO levels, enhancing electron affinity for optoelectronic applications. Conversely, electron-donating groups (e.g., OCH3_3) increase HOMO levels, tuning energy gaps from 1.3 eV to 2.4 eV . Methodological steps include:

  • Geometry optimization of core structures.
  • TD-DFT analysis for excited-state properties.
  • Validation against experimental cyclic voltammetry and absorption spectra .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives, particularly in anticancer studies?

Discrepancies often arise from substituent effects and assay conditions. For example:

  • Substituent Optimization : Introducing fluorine at C-3 and methoxy at C-9 in tetrazanbigen analogs improves cytotoxicity against hepatoma cells (IC50_{50} < 1 µM) by modulating electron density and membrane permeability .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls (e.g., doxorubicin) to reduce variability.
  • Structure-Activity Relationship (SAR) Models : Multivariate analysis of substituent electronic parameters (Hammett constants) and lipophilicity (logP) .

Q. How do solvent polarity and cross-conjugation influence the electrochemical stability of this compound-based materials?

Electrochemical stability in organic electronics is governed by:

  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize charged states during redox cycling, as shown in cyclic voltammetry studies with 0.1 M TBAPF6_6 electrolyte .
  • Cross-Conjugation : Extended π-systems (e.g., fused thiadiazole rings) enhance charge delocalization, reducing oxidation potentials by 0.2–0.5 V compared to non-conjugated analogs .
  • Dopant Compatibility : Use Lewis acids (e.g., FeCl3_3) to p-dope materials, improving conductivity in organic solar cells .

Q. What green chemistry approaches are effective for synthesizing this compound derivatives with minimal environmental impact?

Sustainable methods include:

  • Hydrothermal Synthesis : Reactions in water at 150–200°C, avoiding organic solvents (e.g., synthesis of copper-pzq complexes) .
  • Mechanochemical Grinding : Solvent-free ball-milling of o-phenylenediamine and diketones, achieving >90% yield in 2 hours .
  • Catalytic Systems : Recyclable catalysts (e.g., Fe3_3O4_4 nanoparticles) for aerobic oxidations, reducing metal waste .

Methodological Notes

  • Synthesis Challenges : Impurities from incomplete cyclization can be mitigated via column chromatography (silica gel, hexane/EtOAc) .
  • Data Contradictions : Cross-validate computational predictions (DFT) with experimental XPS and UV-Vis to resolve discrepancies in electronic properties .
  • Biological Assays : Include plasma stability tests to differentiate intrinsic activity from metabolic artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.